molecular formula C17H21FN2O3S2 B2987161 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 946357-28-4

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2987161
CAS No.: 946357-28-4
M. Wt: 384.48
InChI Key: NUJMWMRWEYIAGK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmacology research. This compound features a molecular architecture combining a fluorophenyl group, a methanesulfonamide moiety, and morpholine and thiophene heterocycles. This specific arrangement suggests potential as a scaffold for investigating protein-ligand interactions, particularly with enzymes or receptors where these functional groups are known to contribute to binding affinity and selectivity. The structural components of this reagent are commonly found in compounds active in neurological and oncological research. The morpholine ring is often associated with improved solubility and metabolic stability, while the methanesulfonamide group can act as a key pharmacophore. Researchers may utilize this compound as a building block in the synthesis of more complex molecules or as a lead structure in high-throughput screening campaigns to identify new biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c18-16-3-1-14(2-4-16)13-25(21,22)19-11-17(15-5-10-24-12-15)20-6-8-23-9-7-20/h1-5,10,12,17,19H,6-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJMWMRWEYIAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group, followed by the introduction of the morpholino and thiophenyl groups, and finally the methanesulfonamide group. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential therapeutic applications, such as enzyme inhibition or receptor binding.

  • Medicine: The compound may have potential as a drug candidate for treating various diseases, given its unique chemical properties.

  • Industry: It can be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the morpholino and thiophenyl groups contribute to its overall biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Fluorophenyl vs. Chlorophenyl (CAS 946249-65-6): Replacing the 4-fluorophenyl group with 3-chlorophenyl introduces a bulkier, more lipophilic substituent.
  • Trifluoromethylphenyl (CAS 2034596-88-6): The 4-trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, which could enhance membrane permeability or receptor affinity.

Modifications to the Amine Group

  • Morpholino vs. Azepane (CAS 946304-87-6): Morpholino’s oxygen atom may improve solubility through hydrogen bonding, whereas azepane’s larger, purely aliphatic structure could enhance lipophilicity.
  • Morpholino vs.

Thiophene Ring Variations

  • Thiophen-3-yl vs. 5-(Furan-3-yl)thiophen-2-yl (CAS 2034596-88-6): The addition of a furan substituent introduces an oxygen atom, which may modulate electronic properties and π-π stacking interactions.

Sulfonamide Backbone Modifications

Implications for Research and Development

While the provided evidence lacks explicit data on biological activity or pharmacokinetics, structural comparisons suggest that:

Electronic Effects: Fluorine and trifluoromethyl groups may optimize receptor interactions (e.g., CB2 selectivity as seen in ).

Solubility and Lipophilicity: Morpholino and furan groups could balance solubility and membrane penetration.

Metabolic Stability: Fluorine’s presence might reduce oxidative metabolism, extending half-life compared to chlorinated analogs.

Further studies should prioritize synthesizing these analogs and evaluating their binding affinities, solubility, and stability to validate these hypotheses.

Biological Activity

1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H21FN2O3SC_{17}H_{21}FN_{2}O_{3}S, with a molecular weight of 384.48 g/mol. The structural features include:

PropertyValue
Molecular FormulaC17H21FN2O3S
Molecular Weight384.48 g/mol
IUPAC NameThis compound
CAS Number1396627-15-8

The presence of the fluorine atom in the phenyl ring enhances lipophilicity and stability, which may improve interactions with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Fluorophenyl Group : Facilitates binding to hydrophobic pockets in proteins, enhancing affinity.
  • Morpholino Group : Increases solubility and bioavailability, making the compound more effective in biological systems.
  • Thiophene Ring : Engages in π-π stacking interactions, contributing to the overall stability and activity of the compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation markers in vitro.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in disease processes, potentially offering therapeutic benefits in conditions like cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines (e.g., breast cancer and colorectal cancer) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.

Table of Biological Activities

Activity TypeFindingsReferences
AnticancerSignificant reduction in cell viability
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
Enzyme InhibitionInhibition of specific cancer-related enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling a morpholino-thiophene ethylamine intermediate with a 4-fluorophenyl methanesulfonyl chloride derivative. Key steps include:

  • Substitution reactions : Use of nucleophilic displacement for morpholino and thiophene integration (analogous to piperazine substitutions in and ).
  • Purification : Employ sequential normal-phase (e.g., dichloromethane/methanol gradients) and reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid) to isolate high-purity products .
  • Quality control : Validate purity via HPLC (>95%) and confirm structure using 1H^1H NMR and high-resolution mass spectrometry (HRMS).

Q. How can the molecular structure and conformation of this compound be characterized?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Prepare diffraction-quality crystals via vapor diffusion in solvents like ethyl acetate/hexane .
  • Computational modeling : Perform density functional theory (DFT) calculations to optimize geometry and compare with experimental data (e.g., bond lengths, dihedral angles).
  • Spectroscopic analysis : Assign 1H^1H- and 13C^{13}C-NMR peaks using 2D experiments (COSY, HSQC) to confirm substituent positions .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

  • Methodology :

  • Mass spectrometry : Use HRMS to differentiate molecular formulae (e.g., distinguishing morpholino vs. piperazine analogs).
  • Chromatographic retention times : Compare reverse-phase HPLC profiles under standardized conditions (e.g., C18 column, acetonitrile/water gradient).
  • Vibrational spectroscopy : Identify unique functional groups via FT-IR (e.g., sulfonamide S=O stretches at ~1350–1150 cm1 ^{-1}) .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence the compound’s biological activity, and what are potential mechanisms of action?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with halogen substitutions (e.g., Cl, Br) or hydrogen at the 4-position. Test cytotoxicity in leukemia cell lines (e.g., HL-60, K562) using MTT assays.
  • Mechanistic assays : Evaluate caspase-3 activation via Western blotting or fluorogenic substrates to link apoptosis induction to the 4-fluorophenyl moiety .
  • Docking studies : Model interactions with targets like DNA polymerase or caspases using AutoDock Vina, referencing similar sulfonamide-protein complexes .

Q. What strategies can resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodology :

  • Multi-temperature crystallography : Collect data at 100 K and 298 K to assess thermal motion and polymorphism.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) to explain packing differences .
  • Rietveld refinement : Apply for powder XRD data if single crystals are unavailable, using TOPAS-Academic software .

Q. How can the morpholino-thiophene moiety be modified to enhance metabolic stability without compromising target affinity?

  • Methodology :

  • Bioisosteric replacement : Substitute morpholino with thiomorpholine or piperidine-oxide and assess metabolic half-life in liver microsomes.
  • Deuterium labeling : Incorporate deuterium at metabolically labile C–H bonds (e.g., α to nitrogen) to slow CYP450-mediated oxidation .
  • Plasma stability assays : Monitor degradation via LC-MS/MS over 24 hours in human plasma at 37°C .

Q. What experimental designs are suitable for evaluating this compound’s potential as a dual-target inhibitor (e.g., kinase and protease)?

  • Methodology :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects.
  • Protease inhibition assays : Use fluorogenic substrates (e.g., Z-GGR-AMC for caspases) to measure IC50_{50} values .
  • Synergy studies : Apply Chou-Talalay combination index (CI) analysis to assess dual-target efficacy in cell-based models .

Methodological Notes

  • Key references : Synthesis ( ), crystallography ( ), biological assays ( ).
  • Data gaps : Limited direct evidence on this specific compound; inferred strategies from structural analogs and validated techniques.

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